Diisopropyl 2-methoxyphenylaminophosphate
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Overview
Description
Diisopropyl 2-methoxyphenylaminophosphate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is known for its unique chemical structure, which includes a diisopropyl ester and a methoxyphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 2-methoxyphenylaminophosphate typically involves the reaction of diisopropyl phosphorochloridate with 2-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2-methoxyphenylaminophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diisopropyl 2-methoxyphenylaminophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diisopropyl 2-methoxyphenylaminophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of enzyme inhibition studies and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl methylphosphonate
- Diisopropyl fluorophosphate
- Diphenyl (diisopropyl)chlorophosphine
Uniqueness
Diisopropyl 2-methoxyphenylaminophosphate is unique due to its specific combination of a diisopropyl ester and a methoxyphenylamine moiety. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO4P/c1-10(2)17-19(15,18-11(3)4)14-12-8-6-7-9-13(12)16-5/h6-11H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNRJLQYQFCHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC=C1OC)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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